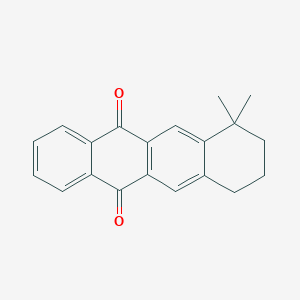
acetic acid;N-ethyl-N-methylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;N-ethyl-N-methylethanamine is a compound that combines the properties of acetic acid and N-ethyl-N-methylethanamine. Acetic acid, systematically named ethanoic acid, is a colorless liquid organic compound with a pungent smell and a chemical formula of CH₃COOH . . This compound is of interest due to its unique combination of acidic and basic properties, making it useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;N-ethyl-N-methylethanamine can be achieved through several methods:
Direct Alkylation: N-ethyl-N-methylethanamine can be synthesized by the alkylation of ethylamine with methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of acetic acid primarily involves the carbonylation of methanol via the Monsanto process, which uses a rhodium catalyst and iodine promoter . N-ethyl-N-methylethanamine can be produced by the reaction of ethylamine with formaldehyde and hydrogen in the presence of a catalyst .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Acetic acid can undergo oxidation to form carbon dioxide and water.
Reduction: N-ethyl-N-methylethanamine can be reduced to ethylamine and methanol.
Substitution: Both acetic acid and N-ethyl-N-methylethanamine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) for reduction reactions.
Acylating Agents: Acetic anhydride or acetyl chloride for acylation reactions.
Major Products Formed
Applications De Recherche Scientifique
Acetic acid;N-ethyl-N-methylethanamine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving amines and acids.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of solvents, plastics, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;N-ethyl-N-methylethanamine involves its ability to act as both an acid and a base. The acetic acid component can donate a proton (H⁺), while the N-ethyl-N-methylethanamine component can accept a proton, making it a versatile compound in various chemical reactions . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethylethanamine: A tertiary amine with similar basic properties.
N-ethylethanamine: A secondary amine with similar structure but different alkyl groups.
Ethyl acetate: An ester formed from ethanol and acetic acid, with similar acidic properties.
Uniqueness
Acetic acid;N-ethyl-N-methylethanamine is unique due to its combination of acidic and basic properties, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it valuable in both research and industrial applications .
Propriétés
Numéro CAS |
89803-36-1 |
|---|---|
Formule moléculaire |
C7H17NO2 |
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
acetic acid;N-ethyl-N-methylethanamine |
InChI |
InChI=1S/C5H13N.C2H4O2/c1-4-6(3)5-2;1-2(3)4/h4-5H2,1-3H3;1H3,(H,3,4) |
Clé InChI |
JCJGVEIHVMUYGF-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)CC.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Chlorobenzoyl)(phenyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14378242.png)



![1-Chloro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile](/img/structure/B14378256.png)
![Hexyl[bis(methylsulfanyl)]borane](/img/structure/B14378262.png)

![8-{(E)-[(4-Bromophenyl)methylidene]amino}naphthalene-1-sulfonic acid](/img/structure/B14378270.png)
![Diphenyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14378276.png)


![1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one](/img/structure/B14378299.png)
silane](/img/structure/B14378303.png)

